molecular formula C22H21ClF2N2O4 B7451224 ZK824190 (hydrochloride)

ZK824190 (hydrochloride)

Cat. No. B7451224
M. Wt: 450.9 g/mol
InChI Key: IXYNABONTFZVBF-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZK824190 hydrochloride is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of ZK824190 hydrochloride involves the inhibition of several enzymes that are involved in cancer cell proliferation. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression. It also inhibits the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in the Wnt signaling pathway. This pathway is frequently activated in cancer cells, and its inhibition can lead to the induction of apoptosis.
Biochemical and Physiological Effects
ZK824190 hydrochloride has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of CDK4 and GSK-3β, and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

ZK824190 hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It also has anti-inflammatory effects, which can be useful in the study of inflammatory diseases. However, one of the limitations is its specificity for CDK4 and GSK-3β, which limits its use in the study of other enzymes involved in cancer cell proliferation.

Future Directions

There are several future directions for research on ZK824190 hydrochloride. One direction is the study of its potential use in combination therapy with other cancer drugs. Another direction is the study of its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research is needed to determine its specificity for CDK4 and GSK-3β and to identify other enzymes that may be inhibited by ZK824190 hydrochloride.

Synthesis Methods

The synthesis of ZK824190 hydrochloride involves several steps. The first step involves the reaction of 4,6-diamino-2-(trifluoromethyl)pyrimidine with ethyl acetoacetate to form 4,6-bis(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine. This compound is then treated with hydrazine hydrate to form 4,6-diamino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid hydrazide. The final step involves the reaction of this compound with 2-chloro-3,5-dimethylpyridine to form ZK824190 hydrochloride.

Scientific Research Applications

ZK824190 hydrochloride has been studied for its potential use in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that ZK824190 inhibits the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. It has also been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation.

properties

IUPAC Name

(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4.ClH/c1-2-19(22(27)28)30-21-18(24)11-17(23)20(26-21)29-16-8-4-7-15(10-16)14-6-3-5-13(9-14)12-25;/h3-11,19H,2,12,25H2,1H3,(H,27,28);1H/t19-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYNABONTFZVBF-FSRHSHDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C3=CC=CC(=C3)CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.